molecular formula C22H24FNO4 B3141330 Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate CAS No. 478247-93-7

Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate

Cat. No.: B3141330
CAS No.: 478247-93-7
M. Wt: 385.4 g/mol
InChI Key: UKUSFYIOXFHOEV-ZMOGYAJESA-N
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Description

Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

ethyl (5E)-2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxyimino]-3-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FNO4/c1-3-27-22(26)20(14-17-8-10-19(23)11-9-17)21(25)12-13-24-28-15-18-6-4-16(2)5-7-18/h4-11,13,20H,3,12,14-15H2,1-2H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUSFYIOXFHOEV-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)CC=NOCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)C/C=N/OCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-fluorobenzyl and 4-methylbenzyl derivatives. These intermediates undergo condensation reactions, followed by esterification and oximation to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate
Reactant of Route 2
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Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate

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